4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide
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Overview
Description
4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with an amino group, a piperazine ring, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine ring is introduced through nucleophilic substitution reactions, often using 2-methoxyphenylpiperazine as a key reagent. The final step involves the coupling of the pyrimidine core with the piperazine derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy group yields aldehydes or acids, while substitution reactions on the aromatic rings produce halogenated derivatives.
Scientific Research Applications
4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. It acts as an antagonist for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, the compound inhibits their activation, leading to therapeutic effects such as vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by antagonizing alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with a similar mechanism of action.
Uniqueness
What sets 4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide apart is its specific structural configuration, which allows for high affinity and selectivity towards alpha1-adrenergic receptors. This makes it a promising candidate for further drug development and therapeutic applications.
Properties
Molecular Formula |
C22H24N6O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-30-19-10-6-5-9-18(19)27-11-13-28(14-12-27)22-24-15-17(20(23)26-22)21(29)25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,25,29)(H2,23,24,26) |
InChI Key |
FYDDRONLINHJNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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